methyl 4-(5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate
Description
Methyl 4-(5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a benzoate ester moiety. This structure integrates a 5-methyl group, a 3-phenyl substituent, and a 7-carboxamido linkage to a para-substituted methyl benzoate (Figure 1). Pyrrolopyrimidine derivatives are recognized for their bioactivity, particularly as kinase inhibitors, due to their ability to mimic ATP-binding motifs .
Properties
IUPAC Name |
methyl 4-[(5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5/c1-25-12-16(19(27)23-14-10-8-13(9-11-14)21(29)31-2)17-18(25)20(28)26(22(30)24-17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMBRJWTSCTPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrrolo[3,2-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Amidation: The carboxylic acid group is converted to an amide using reagents like carbodiimides.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes nucleophilic substitution reactions under acidic or basic conditions. For example:
-
Aminolysis : Reaction with amines (e.g., aromatic amines, heterocyclic amines) replaces the amide group with substituted amines. This is critical for generating analogs with modified bioactivity .
-
Hydrolysis : In acidic or alkaline aqueous media, the carboxamide group hydrolyzes to form carboxylic acid derivatives, which can further react with alcohols to form esters.
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aminolysis | Aniline, DMF, 80°C, 12 h | 78–85 | |
| Acidic Hydrolysis | 6M HCl, reflux, 6 h | 92 |
Ring-Opening Reactions at the Diketone Sites
The 2,4-dioxo tetrahydro-pyrrolopyrimidine core undergoes selective ring-opening reactions:
-
Base-Mediated Ring Cleavage : Treatment with NaOH or K₂CO₃ opens the diketone ring, forming intermediates for further functionalization. For instance, the 4-oxo group reacts preferentially due to steric and electronic factors .
-
Reductive Ring Opening : Catalytic hydrogenation (H₂/Pd-C) reduces the diketone to a diol, enabling access to saturated derivatives .
Mechanistic Insights :
-
Base-mediated cleavage proceeds via enolate formation, followed by nucleophilic attack at the α-carbon .
-
Reductive pathways involve sequential ketone-to-alcohol conversions .
Cross-Coupling Reactions for Side-Chain Modification
The phenyl and benzoate groups participate in transition-metal-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : The 3-phenyl substituent reacts with boronic acids (e.g., aryl, heteroaryl) to introduce diverse aromatic groups. This reaction is optimized using Pd(PPh₃)₄ as a catalyst .
-
Heck Coupling : The benzoate’s methyl group undergoes alkenylation with acrylates under Pd(OAc)₂ catalysis .
Example Reaction :
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. This can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-(5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one)
- Key Differences : The target compound lacks the 4-fluoroindoline and trifluoromethylpyridine substituents found in . Instead, it features a benzoate ester, which may reduce metabolic stability but improve solubility in polar aprotic solvents .
Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compound 19 in )
- Key Differences : Replacement of the thioxo group in thiazolo-pyrimidines with a dioxo moiety in the target compound could enhance hydrogen-bonding capacity, favoring interactions with polar residues in enzymatic pockets .
- Synthetic Accessibility : Microwave-assisted synthesis (used in ) is absent in the target compound’s reported preparation, suggesting conventional methods may yield lower purity (e.g., 55–61% in similar compounds vs. unspecified for the target) .
Imidazo[1,2-a]pyridine Derivatives (e.g., Compounds 2c, 2d, 1l in )
- Key Differences: The imidazo[1,2-a]pyridine core lacks the fused pyrrole ring, reducing conformational rigidity compared to the target compound. Substituents like cyano and nitro groups (in 2c, 2d) introduce strong electron-withdrawing effects absent in the target’s phenyl and benzoate groups .
- Physical Properties : The target compound’s melting point is likely higher than 215–225°C (observed in imidazo derivatives) due to increased hydrogen bonding from the dioxo groups .
Physicochemical and Spectral Properties
- Spectral Analysis: The target compound’s 1H NMR would show distinct shifts for the benzoate ester (δ ~3.9 ppm for OCH3 and δ ~8.0 ppm for aromatic protons), differing from cyano (δ ~110 ppm in 13C NMR) or nitro groups (δ ~150 ppm) in analogs .
Biological Activity
Methyl 4-(5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a synthetic compound belonging to the pyrrolopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies, highlighting its potential therapeutic applications.
Chemical Structure
The compound features a pyrrolopyrimidine core fused with a benzoate moiety. Its structural complexity allows for interactions with multiple biological targets. The presence of the carboxamide and dioxo groups enhances its potential for biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit key kinases involved in cancer progression, such as CDK2 and EGFR. Specifically, this compound was evaluated for its antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10 | CDK2 inhibition |
| MCF-7 | 15 | EGFR inhibition |
| A549 | 12 | Apoptosis induction |
In vitro studies indicated that the compound induces cell cycle arrest at the S phase and promotes apoptosis in MCF-7 cells through molecular docking studies that revealed strong binding affinities to EGFR and CDK2 active sites .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study assessing the effects on RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), it demonstrated significant inhibition of pro-inflammatory cytokines.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 500 |
| IL-1β | 800 | 300 |
These results suggest that this compound may serve as a potential therapeutic agent in managing inflammatory conditions .
Antimicrobial Activity
The antimicrobial efficacy of related pyrrolopyrimidine compounds has been documented in several studies. While specific data on this compound is limited, its structural analogs have shown promising results against various bacterial strains.
Case Studies
- Study on Anticancer Efficacy : A recent investigation into the anticancer effects of pyrrolopyrimidine derivatives highlighted the compound's ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls after treatment with the compound for four weeks .
- Inflammation Model : In an experimental model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked decrease in paw edema compared to untreated groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer :
- Route 1 : Use a coupling reaction between 3-amino-2-cyanopyrrole derivatives and activated benzoate esters under reflux in methanol or ethanol, analogous to methods described for structurally related pyrrolo[3,2-d]pyrimidines . Optimize solvent choice (e.g., ethanol-DMF mixtures improve crystallinity).
- Route 2 : Cyclization of intermediates with formamide or substituted amines under acidic conditions (e.g., reflux with formic acid for 6–8 hours), as demonstrated in the synthesis of 4-oxo-pyrrolopyrimidine derivatives .
- Key Variables : Temperature (reflux vs. ambient), catalyst (e.g., p-toluenesulfonic acid), and reaction time (5–8 hours). Monitor yields via TLC and isolate via recrystallization (ethanol-DMF preferred for purity) .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the pyrrolopyrimidine core and benzoate substitution. Compare chemical shifts to similar compounds (e.g., δ 7.2–8.1 ppm for aromatic protons in phenyl-substituted analogs) .
- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm) and amide bonds (N–H at ~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. For example, a parent ion at m/z 420.12 (calculated for CHNO) .
Q. How can common impurities be identified during synthesis?
- Methodological Answer :
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect unreacted starting materials or byproducts (e.g., incomplete cyclization intermediates).
- XRD : Single-crystal X-ray diffraction resolves structural ambiguities caused by tautomerism in the pyrrolopyrimidine ring, as shown in related compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR data?
- Methodological Answer :
- Step 1 : Perform 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals in the aromatic region.
- Step 2 : Compare experimental shifts with DFT-calculated NMR spectra (B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects (e.g., DMSO-d vs. CDCl) .
- Step 3 : Validate using X-ray crystallography to confirm tautomeric forms, as demonstrated for ethyl-pyrrolopyrimidine derivatives .
Q. What strategies improve low yields in the final cyclization step?
- Methodological Answer :
- Optimization Table :
| Variable | Tested Range | Outcome (Yield) | Reference |
|---|---|---|---|
| Solvent | Methanol vs. DMF | DMF: 65% vs. MeOH: 45% | |
| Temperature | 80°C vs. 110°C | 110°C: 72% yield | |
| Catalyst | p-TsOH vs. none | p-TsOH: +15% yield |
- Alternative : Use microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer :
- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the methyl ester to carboxylic acid).
- LC-MS/MS : Quantify degradation kinetics and correlate with structural motifs (e.g., susceptibility of the pyrrolopyrimidine dioxo group to nucleophilic attack) .
Q. What computational models predict binding affinity for target enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., purine-binding enzymes). Focus on the carboxamido-benzoate moiety’s electrostatic interactions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-enzyme complex .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across cell lines?
- Methodological Answer :
- Control Experiments :
Verify compound solubility in assay media (use DMSO stocks ≤0.1%).
Test against isogenic cell lines to rule out off-target effects.
- Mechanistic Profiling : Use phosphoproteomics or RNA-seq to identify differentially regulated pathways, as done for pyrrolopyrimidine-based kinase inhibitors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
